

crystal structure and lattice parameters of CuWO₄

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Compound of Interest

Compound Name: Copper tungsten oxide (CuWO₄)

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An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Copper(II) Tungstate (CuWO₄)

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of copper(II) tungstate (CuWO₄), a material of significant interest for applications in photocatalysis, gas sensing, and energy storage. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the structural properties of CuWO₄.

Crystal Structure of CuWO₄

Copper(II) tungstate is known to exist in different polymorphic forms, with the most common and stable phase being a distorted wolframite-type triclinic structure. Other reported phases include a monoclinic structure and a metastable triclinic form.

Triclinic (α -CuWO₄) - The Stable Phase

At ambient conditions, the thermodynamically stable phase of CuWO₄, often referred to as α -CuWO₄, possesses a triclinic crystal structure belonging to the P-1 space group.^{[1][2]} This structure is characterized by a distorted wolframite-type lattice where both copper (Cu²⁺) and tungsten (W⁶⁺) ions are octahedrally coordinated to six oxygen (O²⁻) atoms.^{[1][3]} The CuO₆ and WO₆ octahedra share corners and edges to form a three-dimensional network.^[1] The distortion from a more symmetric structure is attributed to the Jahn-Teller effect of the Cu²⁺ ion.^[4]

Monoclinic CuWO₄

A monoclinic phase of CuWO₄ with the space group P2/c has also been reported.[5] In this structure, the W⁶⁺ ions are bonded to six O²⁻ atoms, forming distorted WO₆ octahedra. Similarly, the Cu²⁺ ions are coordinated to six O²⁻ atoms, forming CuO₆ octahedra. These octahedra share corners and edges, creating a three-dimensional framework.[5]

Metastable Triclinic (γ-CuWO₄)

A new, metastable polymorph, designated as γ-CuWO₄, has been identified. This phase also has a triclinic lattice with the space group P-1.[6] It has been observed to form at lower temperatures, for instance, at the interface of WO₃ and CuO upon annealing at temperatures up to 400 °C.[6] This metastable phase can be converted to the stable α-CuWO₄ phase upon further annealing at higher temperatures, such as 600 °C.[6]

Lattice Parameters of CuWO₄ Polymorphs

The crystallographic parameters of the different CuWO₄ phases are summarized in the table below. These parameters have been determined experimentally, primarily through X-ray diffraction (XRD) and subsequent Rietveld refinement.

Polymorph	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°) (°)	β (°) (°)	γ (°) (°)	Reference
α -CuWO ₄	Triclinic	P-1	4.73	4.98	5.93	87.07	83.25	86.62	[7]
α -CuWO ₄	Triclinic	P-1	4.694	5.830	4.877	91.64	92.50	97.20	[3]
Monoclinic	Monoclinic	P2/c	5.579	4.713	5.166	86.381	90.000	90.000	[5]
γ -CuWO ₄	Triclinic	P-1	-	-	-	-	-	-	[6]

Note: The lattice parameters for γ -CuWO₄ were not explicitly found in the search results, though its existence and triclinic P-1 space group were confirmed.

Experimental Protocols for Structural Characterization

The determination of the crystal structure and lattice parameters of CuWO₄ predominantly relies on powder X-ray diffraction (XRD) followed by Rietveld refinement of the collected data.

Synthesis of CuWO₄ Powders

Different synthesis methods can yield various polymorphs of CuWO₄.

- **Solid-State Reaction:** This is a common method to produce the stable triclinic α -CuWO₄. Stoichiometric amounts of copper oxide (CuO) and tungsten oxide (WO₃) powders are intimately mixed and calcined at high temperatures (e.g., 850 °C for several hours).[2]

- **Hydrothermal Synthesis:** This method involves the reaction of soluble copper and tungsten precursors in an aqueous solution under elevated temperature and pressure. The resulting precipitate is then washed, dried, and often calcined to obtain the final CuWO_4 product.^{[3][8]} For instance, reacting copper sulfate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) and sodium tungstate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$) followed by calcination at 500 °C yields the triclinic phase.^[8]
- **Co-precipitation:** Nanosized CuWO_4 particles can be synthesized by a simple co-precipitation method. Aqueous solutions of a copper salt (e.g., $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$) and a tungstate salt (e.g., $\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$) are mixed at room temperature. The resulting precipitate is filtered, washed, dried, and calcined (e.g., at 500 °C) to obtain crystalline CuWO_4 .^[9]

Powder X-ray Diffraction (XRD) Data Collection

A generalized protocol for collecting powder XRD data is as follows:

- **Sample Preparation:** A small amount of the synthesized CuWO_4 powder (typically a few milligrams to a gram) is finely ground to ensure random orientation of the crystallites.^[7] The powder is then mounted on a sample holder. To minimize background noise, a zero-background sample holder, often made from a single crystal of silicon, can be used.^[7]
- **Instrument Setup:**
 - An X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu K α radiation with a wavelength of approximately 1.54 Å) is used.^[10]
 - The X-ray generator is typically set to a voltage and current of 40 kV and 40 mA, respectively.^[7]
 - The instrument geometry is Bragg-Brentano, where the sample rotates at an angle θ and the detector at 2θ .^[10]
- **Data Acquisition:**
 - The XRD pattern is recorded over a specific 2θ range, for example, from 10° to 80°, with a defined step size (e.g., 0.02°) and dwell time per step.

- The collected data consists of the intensity of the diffracted X-rays as a function of the 2θ angle.

Rietveld Refinement

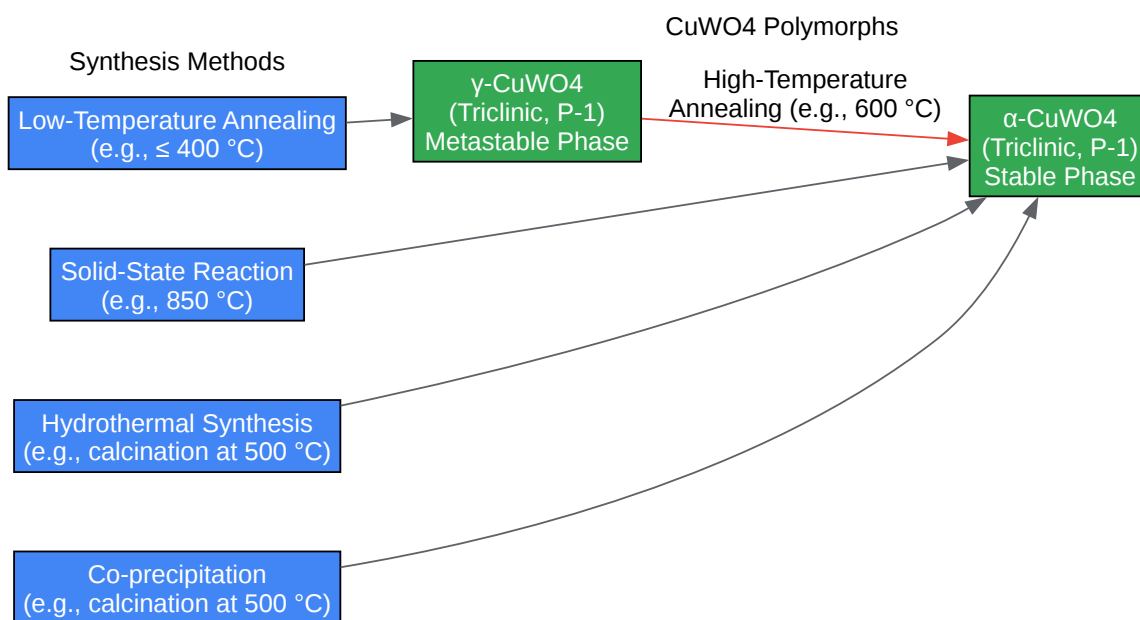
Rietveld refinement is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.^{[5][11]}

- **Initial Model:** The refinement process starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions of the constituent elements. This initial model can be obtained from crystallographic databases or from previously published studies.
- **Refinement Software:** Specialized software packages (e.g., GSAS, FullProf, TOPAS) are used to perform the refinement.
- **Refinement Parameters:** A series of parameters are refined iteratively using a least-squares algorithm to minimize the difference between the observed and calculated diffraction profiles.^[11] These parameters include:
 - **Instrumental Parameters:** Zero-point error, peak shape parameters (e.g., Gaussian and Lorentzian contributions).
 - **Structural Parameters:** Lattice parameters (a , b , c , α , β , γ), atomic coordinates, and isotropic or anisotropic displacement parameters (thermal parameters).
 - **Profile Parameters:** Background coefficients, preferred orientation parameters.
- **Goodness-of-Fit:** The quality of the refinement is assessed by monitoring goodness-of-fit indicators such as R-factors (e.g., R_{wp} , R_p) and the chi-squared (χ^2) value. A successful refinement results in a good visual match between the experimental and calculated patterns and low R-factor values.

Visualization of CuWO₄ Polymorph Relationships

The following diagram illustrates the relationship between different synthesis routes and the resulting CuWO₄ polymorphs, as well as the transformation between the metastable and stable

phases.



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Synthesis pathways and phase transformation of CuWO₄ polymorphs.

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